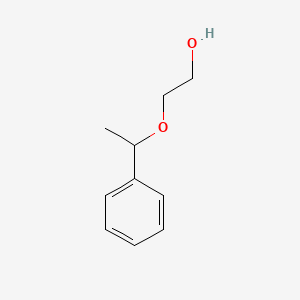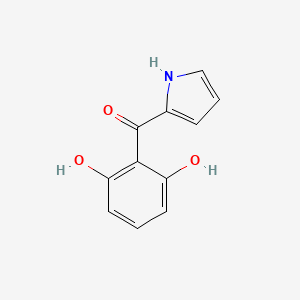
Ethanol, 2-(1-phenylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenylethoxy)ethanol is an organic compound with the molecular formula C10H14O2 It is a secondary alcohol, characterized by the presence of a phenyl group attached to an ethoxy group, which is further connected to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
2-(1-Phenylethoxy)ethanol can be synthesized through several methods. One common approach involves the reaction of phenol with ethylene oxide in the presence of a base, such as sodium hydroxide. This reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-(1-Phenylethoxy)ethanol often involves the use of phenolate and monohalohydrin. The phenolate reacts with the monohalohydrin at a temperature below the boiling point of the reaction mixture, resulting in the formation of 2-(1-Phenylethoxy)ethanol .
化学反応の分析
Types of Reactions
2-(1-Phenylethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces simpler alcohols.
科学的研究の応用
2-(1-Phenylethoxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-(1-Phenylethoxy)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, where the hydroxyl group participates in the formation of new bonds. The exact pathways and targets depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Phenoxyethanol: Similar in structure but with different functional groups.
2-Phenylethanol: Lacks the ethoxy group present in 2-(1-Phenylethoxy)ethanol.
Benzyl Alcohol: Contains a benzyl group instead of a phenyl group.
Uniqueness
2-(1-Phenylethoxy)ethanol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .
特性
CAS番号 |
4799-66-0 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
2-(1-phenylethoxy)ethanol |
InChI |
InChI=1S/C10H14O2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChIキー |
BMHHGQVJEGDNJM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[4-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12001897.png)
